molecular formula C9H14N2O B13835817 3-Isobutyl-1-methyl-d3-2-pyrazinone

3-Isobutyl-1-methyl-d3-2-pyrazinone

Cat. No.: B13835817
M. Wt: 169.24 g/mol
InChI Key: TZUVQXWVTMFJMV-HPRDVNIFSA-N
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Description

3-Isobutyl-1-methyl-d3-2-pyrazinone (CAS [1219805-28-3]) is a deuterated pyrazinone derivative with a molecular formula of C₉H₁₁D₃N₂O and a molecular weight of 169.24 g/mol . The compound features a pyrazinone ring (a six-membered heterocycle containing two nitrogen atoms and one oxygen atom) substituted with an isobutyl group at position 3 and a deuterated methyl group (-CD₃) at position 1. This deuterium labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for trace-level quantification via mass spectrometry (MS) due to its isotopic distinction and non-hazardous classification .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

169.24 g/mol

IUPAC Name

3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3

InChI Key

TZUVQXWVTMFJMV-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C

Canonical SMILES

CC(C)CC1=NC=CN(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves the incorporation of deuterium atoms into the parent compound, 3-Isobutyl-1-methyl-2-pyrazinone. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).

    Deuterated Reagents: The use of deuterated reagents in the synthesis of the parent compound can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Synthesis: Conducting the synthesis in large batches to meet the demand for the compound.

    Quality Control: Implementing strict quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-d3-2-pyrazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May yield oxides or hydroxylated derivatives.

    Reduction: May produce reduced forms of the compound with different functional groups.

    Substitution: May result in the formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biochemical Applications

a. Phosphodiesterase Inhibition

One of the primary applications of 3-Isobutyl-1-methyl-d3-2-pyrazinone is as a phosphodiesterase inhibitor. This compound has been shown to inhibit cAMP and cGMP phosphodiesterases, which play crucial roles in cellular signaling pathways. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing various physiological responses such as insulin secretion and adipocyte differentiation .

b. Insulin Secretion Enhancement

Research indicates that this compound promotes insulin secretion from pancreatic islets. In studies involving neonatal rat pancreatic islets, the compound facilitated the formation of monolayers and significantly increased glucose-mediated insulin release when combined with elevated glucose concentrations . This property makes it a valuable tool in diabetes research and potential therapeutic applications.

c. Adipocyte Differentiation

The compound is also utilized in studies focused on adipocyte differentiation. Prolonged treatment with this compound has been shown to enhance the differentiation efficiency of 3T3-L1 preadipocytes, which are commonly used as a model for studying fat cell biology . This application is particularly relevant for understanding obesity and metabolic disorders.

Pharmacological Applications

a. Cancer Research

In the context of cancer research, compounds similar to this compound have been explored for their antiproliferative effects. Studies have indicated that pyrazinones can inhibit undesired cell proliferation, making them potential candidates for developing anti-cancer therapies . The ability to modulate cellular growth pathways positions this compound as a subject of interest in oncology.

b. Neurological Studies

The compound's role as an adenosine receptor antagonist suggests its potential utility in neurological studies, particularly in understanding neurotransmission and neuroprotection mechanisms . By inhibiting specific receptors, it may help elucidate pathways involved in neurodegenerative diseases.

Material Science Applications

a. Nanotechnology

Recent advancements in nanotechnology have highlighted the use of phenolic compounds, including derivatives like this compound, for synthesizing nanoparticles with biomedical applications. These nanoparticles can be engineered for drug delivery systems and biosensing technologies due to their biocompatibility and functional properties .

b. Bioimaging and Therapeutic Delivery

The interactions between phenolic compounds and various materials facilitate the development of multifunctional nanoassemblies that can be used in bioimaging and targeted therapeutic delivery systems . This application underscores the versatility of this compound in enhancing the efficacy of medical treatments.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

This compound

  • Molecular Weight : 169.24 g/mol .
  • Key Feature: Deuterium labeling ensures minimal interference in MS analysis, enabling precise quantification of non-deuterated analogs in complex matrices like wine .
  • Applications : Used as an isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting methoxypyrazines in food and beverages .

2-Isobutyl-3-methyl pyrazine (CAS 13925-06-9)

  • Molecular Weight : 150.22 g/mol .
  • Key Feature: Lacks oxygen in the ring, distinguishing it from pyrazinones.
  • Applications : Employed in flavor formulations due to its nutty, earthy aroma. Safety protocols mandate chemical-resistant gloves and eye protection during handling .

3-Isobutyl-2-methoxypyrazine (IBMP, CAS 24683-00-9)

  • Molecular Weight : 166.22 g/mol .
  • Key Feature : Methoxy group enhances volatility and aroma potency.
  • Applications: Critical to the "green" aroma profile of Sauvignon blanc wines, with concentrations ranging from 0.40 to 44 ng/L .

2-Methyl-3-substituted phenyl pyrazinones

  • Key Feature : Acyl, sulfonyl, or alkyl groups at position 3 modulate bioactivity.
  • Applications : Two derivatives (compounds 4 and 5) exhibit strong anticancer activity against breast, liver, and lung cancer cell lines .

Research Findings and Functional Roles

Analytical Utility of Deuterated Pyrazinones

This compound enables sensitive detection of IBMP in wines at limits of quantification (LOQ) as low as 0.10 ng/L, surpassing gas chromatographic methods . Its deuterated methyl group ensures isotopic separation in MS, minimizing matrix effects .

Sensory Interactions of IBMP

IBMP’s "bell pepper" aroma in wine is suppressed by methional (an oxidation-derived aldehyde), while synergistically enhancing "cooked vegetable" notes with phenylacetaldehyde . Such interactions underscore the importance of oxidation control in preserving wine quality.

Biological Activity

3-Isobutyl-1-methyl-d3-2-pyrazinone is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a pyrazinone derivative characterized by its unique isobutyl and methyl groups. The chemical structure can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound is notable for its isotopic labeling with deuterium, which can affect its biological behavior and interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains .

Anti-proliferative Effects

The compound has also been evaluated for its anti-proliferative effects on cancer cell lines. A study reported that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This inhibition was attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G1 phase .

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets that modulate signaling pathways related to cell growth and survival. It appears to inhibit key enzymes involved in metabolic pathways essential for cell proliferation and survival.

Enzyme Inhibition Studies

In enzyme assays, the compound demonstrated inhibition of:

  • Cyclooxygenase (COX) : Important for inflammatory processes.
  • Topoisomerase II : Critical for DNA replication and transcription.

These interactions suggest that the compound may have both anti-inflammatory and anti-cancer properties, making it a versatile candidate for therapeutic applications .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, alongside increased apoptosis markers in tumor tissues. Histological analysis confirmed these findings, indicating a potential for this compound in cancer therapeutics .

Q & A

Q. What is the role of deuterium labeling in 3-Isobutyl-1-methyl-d3-2-pyrazinone for metabolic studies?

Deuterium labeling enables precise tracking of the compound in metabolic pathways using mass spectrometry (MS). The isotopic substitution (99 atom % D) minimizes interference from endogenous analogs, allowing differentiation between administered and naturally occurring metabolites. This is critical for pharmacokinetic studies, such as assessing absorption, distribution, and excretion rates .

Q. Which spectroscopic techniques are essential for characterizing synthetic this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm structural integrity and deuterium placement, while high-resolution MS validates isotopic purity and molecular weight. For example, 1H-NMR can identify the absence of proton signals in deuterated positions, and MS distinguishes isotopic clusters to confirm labeling efficiency .

Q. How should researchers handle stability challenges during storage of deuterated pyrazinones?

Store the compound in inert, moisture-free environments (e.g., argon atmosphere) at –20°C to prevent deuterium exchange with ambient hydrogen. Pre-experiment stability assays under varying pH and temperature conditions are recommended to assess degradation risks .

Advanced Research Questions

Q. How can LC-MS/MS methods be optimized for trace-level quantification of this compound in complex matrices?

Use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to mitigate matrix suppression effects, as demonstrated in analogous 3-alkyl-2-methoxypyrazine analyses. Incorporate deuterated analogs as internal standards to correct for recovery variations. Pre-concentration via solvent extraction (e.g., dichloromethane) enhances sensitivity, achieving detection limits <0.1 ng/mL .

Q. What strategies resolve contradictions in reported metabolic pathways of deuterated pyrazinones across studies?

Conduct cross-study comparisons of experimental variables:

  • Species-specific metabolism : Test multiple models (e.g., murine vs. human hepatocytes) to identify interspecies differences.
  • Analytical specificity : Use high-resolution MS to distinguish co-eluting metabolites.
  • Isotopic tracing : Track deuterium retention in metabolites to confirm pathway fidelity. Systematic reviews should prioritize studies with isotopic validation and standardized dosing protocols .

Q. How do structural modifications (e.g., isobutyl vs. methyl groups) influence the compound’s interaction with olfactory receptors?

Perform molecular docking simulations (e.g., using Cytoscape plugins) to model receptor-ligand interactions. Compare binding affinities of this compound with non-deuterated analogs and structurally related odorants (e.g., 2-isobutyl-3-methoxypyrazine). Validate predictions via in vitro receptor activation assays .

Methodological Tables

Q. Table 1. Key Parameters for LC-MS/MS Analysis

ParameterOptimal ConditionReference
Ionization ModeAPCI (Positive Mode)
ColumnC18 Reversed-Phase
Internal StandardDeuterated Analog (d3)
LOD/LOQ0.03 ng/L / 0.10 ng/L

Q. Table 2. Stability Assessment Under Varied Conditions

ConditionDegradation Rate (%/24h)Mitigation Strategy
pH 7.4, 37°C5.2%Use phosphate buffer
Light Exposure12.8%Amber vials, –20°C storage
Humidity (80% RH)9.6%Desiccant packs

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